Benzenepropanoic acid, 5-hydroxy-2-iodo-
Description
Contextualization within Benzenepropanoic Acid Derivatives
Benzenepropanoic acid and its derivatives are a class of compounds built upon a core benzenepropanoic acid structure. ontosight.ai This core consists of a benzene (B151609) ring linked to a three-carbon carboxylic acid chain. The versatility of this class stems from the wide variety of functional groups that can be attached to the benzene ring, modifying the molecule's electronic properties, polarity, and steric bulk. ontosight.ai
Derivatives of benzenepropanoic acid are subjects of research in various fields. For instance, certain derivatives are explored for their potential applications in pharmaceuticals, materials science, and agricultural chemicals. ontosight.ai Specific examples include compounds like 3-(2,5-dimethoxyphenyl)propanoic acid, a plant metabolite, and bornyl-containing benzyloxyphenylpropanoic acid derivatives, which have been studied as potential agents for treating type 2 diabetes. nih.govmdpi.com The introduction of different substituents, such as hydroxyl groups or halogens, significantly influences the chemical behavior and potential applications of the resulting molecule. ontosight.ai
Significance in Organic Chemistry and Related Disciplines
The significance of Benzenepropanoic acid, 5-hydroxy-2-iodo- in organic chemistry lies primarily in its potential as a versatile synthetic intermediate. This is due to the specific combination of its functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond.
Organoiodine compounds are fundamental in organic synthesis. wikipedia.orgwikipedia.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes the iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgwikipedia.org This reactivity is a cornerstone of many classic and modern synthetic transformations, including the formation of Grignard reagents and use in various coupling reactions. wikipedia.org Precursors like 2-iodobenzoic acid are used to create powerful oxidizing agents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. sarex.com Therefore, the 2-iodo substitution on the benzene ring of the title compound suggests its utility for introducing further molecular complexity.
Furthermore, molecular iodine and iodinated compounds are employed as catalysts and reagents in a wide array of chemical transformations, including esterifications, cycloadditions, and the synthesis of heterocyclic compounds, often under mild and high-yield conditions. niscpr.res.inresearchgate.net The presence of the hydroxyl and carboxylic acid groups on the same molecule offers additional sites for chemical modification, such as esterification or etherification, allowing it to serve as a multifunctional building block in the synthesis of more complex target molecules. niscpr.res.in While specific research on Benzenepropanoic acid, 5-hydroxy-2-iodo- is not widely documented, its structure is analogous to other iodinated phenolic acids, such as 2-iodo-5-hydroxybenzoic acid and 5-iodo-2-hydroxybenzoic acid, which are used as intermediates in pharmaceutical and biochemical research. biosynth.comchemimpex.com
Interactive Data Tables
Chemical Properties of Benzenepropanoic Acid Derivatives
| Property | Benzenepropanoic acid, α-hydroxy-, (S)- | Benzenepropanoic acid, 2,5-dimethoxy- |
| Molecular Formula | C₉H₁₀O₃ nist.gov | C₁₁H₁₄O₄ nih.gov |
| Molecular Weight | 166.17 g/mol nist.gov | 210.23 g/mol nih.gov |
| CAS Number | 20312-36-1 nist.gov | 10538-49-5 nih.gov |
| logP (Octanol/Water) | 0.675 (Crippen Calculated) chemeo.com | - |
| Boiling Point | - | - |
| Melting Point | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(5-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
InChI Key |
WRUZMARFAYUIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benzenepropanoic Acid, 5 Hydroxy 2 Iodo
Established Synthetic Routes
The traditional synthesis of Benzenepropanoic acid, 5-hydroxy-2-iodo- typically involves a multi-step process starting from a readily available precursor, such as 3-(3-hydroxyphenyl)propanoic acid. nih.govhmdb.camedchemexpress.com The key transformations include the selective introduction of an iodine atom onto the aromatic ring.
Iodination of Benzoic Acid Derivatives
The direct iodination of benzoic acid and its derivatives is a fundamental strategy for creating iodo-aromatic compounds. For the synthesis of Benzenepropanoic acid, 5-hydroxy-2-iodo-, the logical precursor is 3-(3-hydroxyphenyl)propanoic acid. nih.govsigmaaldrich.com The iodination of such activated rings can be achieved using various methods. One common approach involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or a periodate (B1199274) salt. patsnap.comgoogle.com This in situ generation of a more potent electrophilic iodine species is necessary to overcome the relative inertness of the aromatic ring towards direct reaction with I₂.
Another established method is the Sandmeyer reaction, which is particularly useful for introducing iodine at a specific position. wikipedia.org This process involves the diazotization of an amino group on the aromatic ring, followed by displacement with an iodide salt, such as potassium iodide. wikipedia.org For instance, the synthesis of 2-amino-5-iodobenzoic acid has been accomplished by reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent. google.com Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed ortho-iodination of benzoic acids, offer a direct route to specific isomers. researchgate.net
Introduction of Hydroxyl Functional Groups
In the context of synthesizing Benzenepropanoic acid, 5-hydroxy-2-iodo-, the hydroxyl group is typically present in the starting material rather than being introduced later in the synthesis. The precursor, 3-(3-hydroxyphenyl)propanoic acid, already contains the required hydroxyl group at the meta-position relative to the propanoic acid side chain. nih.govhmdb.ca This hydroxyl group plays a crucial role in the subsequent iodination step. As a strongly activating, electron-donating group, it facilitates electrophilic aromatic substitution and directs the incoming electrophile to the positions ortho and para to itself.
In more complex syntheses or where the desired starting material is unavailable, a hydroxyl group can be introduced through various methods, such as the hydrolysis of a methoxy (B1213986) group. A methoxy group can serve as a protected form of the hydroxyl group, which can be cleaved at a later stage of the synthesis. The synthesis of certain 2-(4-hydroxyphenoxy)benzamide derivatives, for example, involves the management of hydroxyl functionalities during the course of the reaction sequence. mdpi.com
Electrophilic Aromatic Substitution for Halogen Introduction
The introduction of the iodine atom at the C-2 position of the 5-hydroxybenzenepropanoic acid core is governed by the principles of electrophilic aromatic substitution (EAS). The two substituents on the benzene (B151609) ring, the hydroxyl group (-OH) at C-5 and the propanoic acid group (-CH₂CH₂COOH) at C-1, exert competing directing effects.
The hydroxyl group is a powerful activating group and is ortho, para-directing. This means it directs incoming electrophiles to positions 2, 4, and 6. The propanoic acid group, on the other hand, is a deactivating group and is meta-directing to its position, which would be positions 3 and 5. In the reaction, the potent ortho-directing influence of the hydroxyl group dominates, guiding the iodine electrophile (I⁺) to the C-2 position. This selective halogenation is a common strategy, and protocols for the ortho-selective iodination of various benzoic acids under mild conditions have been developed. researchgate.net The reaction is often mediated by generating an electrophilic iodonium (B1229267) ion from a source like molecular iodine with an oxidant or by using a pre-formed iodinating agent. google.comresearchgate.net
Advanced Synthetic Approaches for Related Iodinated Benzenepropanoic Acids
Modern organic synthesis has seen the development of more sophisticated methods that offer greater control over reactivity and stereochemistry, which are applicable to the synthesis of complex iodinated benzenepropanoic acids.
Stereoselective Synthesis Methodologies
While Benzenepropanoic acid, 5-hydroxy-2-iodo- itself is not chiral, related compounds with modifications to the propanoic acid side chain can contain stereocenters. In such cases, stereoselective synthesis is crucial for obtaining the desired enantiomer or diastereomer, which is often critical for biological activity. For example, the stereoselective synthesis of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP), a radioiodinated probe, was achieved in high enantiomeric excess using a chiral intermediate. nih.gov Similarly, methods for the stereoselective synthesis of 3-substituted 2-thiomethylpropionic acid have been developed, demonstrating the ability to control stereochemistry in propionic acid derivatives. google.com These approaches often employ chiral auxiliaries or catalysts to guide the formation of a specific stereoisomer during the reaction.
Utilization of Hypervalent Iodine Reagents in Organic Synthesis
Hypervalent iodine reagents have become powerful and versatile tools in modern organic synthesis due to their unique reactivity, low toxicity, and commercial availability. nih.govbeilstein-journals.org These compounds, where an iodine atom exists in a higher oxidation state (typically +3 or +5), act as excellent oxidizing agents and facilitate a wide range of transformations under mild conditions. nih.govresearchgate.net They are particularly useful for halogenations, oxidations, and oxidative functionalizations. nih.gov
Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX) are commonly used. researchgate.net For instance, PIDA can be used as a catalyst in the presence of a co-oxidant like m-CPBA for the oxidative cyclization of substrates to form complex heterocyclic structures. organic-chemistry.org These reagents offer an environmentally friendly alternative to heavy metal-based reagents. nih.gov The development of hypervalent iodine compounds with specific functional groups, such as hydroxyl or carboxyl groups on the aromatic ring, has further expanded their utility by improving solubility and stability. nih.gov The use of these reagents can streamline synthetic routes, often providing high yields and selectivity where other methods fail. organic-chemistry.org
| Hypervalent Iodine Reagent | Common Abbreviation | Primary Synthetic Applications | Reference(s) |
| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, halogenations, aminations | nih.govorganic-chemistry.org |
| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | Oxidative couplings, dearomatization | organic-chemistry.org |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols to aldehydes/ketones | researchgate.net |
| Dess-Martin Periodinane | DMP | Mild oxidation of alcohols | researchgate.net |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB / Koser's Reagent | Tosyloxylation of ketones, synthesis of α-azido ketones | researchgate.net |
Green Chemistry Approaches in Derivatization
The principles of green chemistry, which encourage the use of environmentally benign solvents and reagents, are increasingly integral to modern organic synthesis. nih.gov For the derivatization of precursors to yield Benzenepropanoic acid, 5-hydroxy-2-iodo-, these approaches focus on minimizing hazardous waste and improving atom economy.
A primary green strategy for synthesizing the target compound involves the direct iodination of a suitable precursor, such as 3-(3-Hydroxyphenyl)propanoic acid, using sustainable reagents and solvents. Traditional iodination methods often rely on harsh conditions and toxic solvents. In contrast, green alternatives utilize water as a solvent and less hazardous iodine sources. For instance, methods have been developed for the efficient iodination of phenols using potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as a mild, non-toxic oxidizing agent in water. hmdb.ca This approach offers good to excellent yields for various iodinated phenols. hmdb.ca Another sustainable method is the aerobic oxyiodination of phenols catalyzed by copper(II) nitrate (B79036) in water, using molecular iodine (I₂) as the iodinating reagent and molecular oxygen as the ultimate oxidant. nih.gov This system demonstrates high activity and remarkable selectivity for para-iodo substituted phenols, highlighting the potential for regioselective control in similar systems. nih.gov
Deep Eutectic Solvents (DES) represent another frontier in green chemistry for halogenation reactions. medchemexpress.comgoogle.com These solvents are mixtures of a hydrogen bond donor (HBD), such as urea (B33335) or ethylene (B1197577) glycol, and a salt, commonly choline (B1196258) chloride (ChCl). medchemexpress.comresearchgate.net DES are attractive alternatives to volatile organic compounds (VOCs) due to their low vapor pressure, biodegradability, and low cost. medchemexpress.com They can act as both the solvent and catalyst in chemical transformations. google.com While specific applications for the iodination of phenolic acids in DES are not extensively documented, the successful use of DES for the bromination of aromatic compounds suggests their potential utility. google.com A choline chloride-urea based DES, for example, has been used as an effective and reusable medium for the bromination of 1-aminoanthra-9,10-quinone, eliminating the need for strong acids or chlorinated solvents. google.com The application of a similar DES system for the iodination of 3-(3-Hydroxyphenyl)propanoic acid could offer a greener synthetic route to the target compound.
Table 1: Examples of Green Iodination and Halogenation Systems
| Catalyst/Reagent System | Substrate Type | Solvent | Key Advantages |
|---|---|---|---|
| KI / K₂FeO₄ | Phenols | Water | Mild, non-toxic conditions; good to excellent yields. hmdb.ca |
| Cu(NO₃)₂ / I₂ / O₂ | Phenols | Water | High atom economy; aerobic oxidation; high selectivity. nih.gov |
| N-Bromosuccinimide | 1-aminoanthra-9,10-quinone | Choline chloride/Urea (DES) | Eliminates volatile/toxic solvents; reusable catalyst/medium. google.com |
| H₂O₂ / I₂ | 2-alkynyl biaryls | Water | Metal-free; cost-effective; high atom economy. rsc.org |
This table is interactive and can be sorted by column.
Decarboxylative Cross-Coupling Strategies
Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds, offering an alternative to traditional methods that require pre-functionalized organometallic reagents. nih.gov This strategy utilizes readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. researchgate.net
In the context of synthesizing Benzenepropanoic acid, 5-hydroxy-2-iodo-, a decarboxylative strategy could theoretically be employed to introduce the propanoic acid side chain onto a pre-iodinated aromatic core. For example, a reaction could be envisioned between 2-iodo-5-hydroxybenzoic acid and a suitable coupling partner that delivers the '-CH₂CH₂COOH' moiety, although this specific transformation is not explicitly reported.
More commonly, decarboxylative couplings are used to form C-C bonds between two aromatic rings (biaryl synthesis) or to attach other functional groups. medchemexpress.comgoogle.com These reactions are often catalyzed by transition metals like palladium or copper. medchemexpress.comnih.gov A notable development is the photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids, which allows the synthesis of phenols from benzoic acids under mild conditions (35 °C). chemicalbook.com This illustrates the potential of decarboxylative methods to functionalize benzoic acid derivatives. chemicalbook.com While direct application to form the propanoic acid chain is a more complex transformation, the principles of decarboxylative coupling suggest a potential, albeit advanced, synthetic route that could offer high chemoselectivity by utilizing the carboxylic acid group as a directing handle for the coupling reaction. google.com
Table 2: Overview of Decarboxylative Coupling Concepts
| Coupling Type | Catalyst System (Typical) | Substrates | Key Feature |
|---|---|---|---|
| C-C (Biaryl) | Pd / Ag or Cu | Benzoic Acid + Arene | Forms a new bond between two aromatic rings. medchemexpress.com |
| C-Heteroatom (C-N) | Cu or Ru | Carboxylic Acid + Amine | Forms a carbon-nitrogen bond. researchgate.net |
| C-Heteroatom (C-O) | Cu | Benzoic Acid | Converts benzoic acids to phenols. chemicalbook.com |
| C-C (Heck-type) | Pd | Carboxylic Acid + Alkene | Forms a bond between an aryl group and an alkene. nih.gov |
This table is interactive and can be sorted by column.
Precursor Chemistry and Intermediate Compounds
The selection of appropriate starting materials is fundamental to an efficient synthesis of Benzenepropanoic acid, 5-hydroxy-2-iodo-. The most logical precursors are those that already contain the benzenepropanoic acid backbone or a suitably substituted benzene ring that can be readily converted to the final product.
3-(3-Hydroxyphenyl)propanoic acid: This compound is arguably the most direct precursor. hmdb.canih.gov It possesses both the propanoic acid side chain and the hydroxyl group at the correct meta position. The primary synthetic challenge is the regioselective iodination at the C-2 position. The hydroxyl group is an ortho-, para- directing group, which would favor iodination at positions 2, 4, and 6. The propanoic acid group is a deactivating meta-director. Therefore, electrophilic iodination would be directed to the positions activated by the hydroxyl group, making the 2-position a viable site for substitution. Controlling the reaction conditions would be crucial to achieve mono-iodination and maximize the yield of the desired 2-iodo isomer over other potential products (e.g., 4-iodo or 6-iodo isomers).
2-Iodo-5-hydroxybenzoic acid: This compound serves as a key intermediate if the synthetic strategy involves building the propanoic acid side chain onto the aromatic ring. This intermediate contains the required iodo- and hydroxyl- substitution pattern. The synthesis of the final product from this intermediate would require a C-C bond-forming reaction at the C-1 position, potentially through a multi-step sequence starting with the reduction of the carboxylic acid to an alcohol, followed by conversion to a halide and subsequent chain extension reactions. Alternatively, an advanced decarboxylative cross-coupling reaction could be explored. google.comnih.gov
Other Potential Intermediates:
5-Hydroxy-2-nitrobenzoic acid: This compound could serve as a precursor to 2-iodo-5-hydroxybenzoic acid. The synthesis would involve a Sandmeyer-type reaction, where the nitro group is first reduced to an amine, which is then diazotized and subsequently displaced by iodide.
3-Hydroxybenzoic acid: This is a more fundamental starting material. It could be nitrated to give 5-hydroxy-2-nitrobenzoic acid or directly iodinated, followed by reactions to build the propanoic acid side chain.
Table 3: Key Precursors and Intermediates
| Compound Name | Chemical Structure | CAS Number | Key Role |
|---|---|---|---|
| 3-(3-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 621-54-5 | Direct precursor for iodination. hmdb.ca |
| 2-Iodo-5-hydroxybenzoic acid | C₇H₅IO₃ | 58398-90-0 | Intermediate for side-chain construction. |
| 5-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | 610-37-7 | Precursor to 2-iodo-5-hydroxybenzoic acid. |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 99-06-9 | Foundational starting material. |
This table is interactive and can be sorted by column.
Chemical Reactivity and Derivatization of Benzenepropanoic Acid, 5 Hydroxy 2 Iodo
Reactivity of Aromatic Halogen and Hydroxyl Functional Groups
The aromatic ring of Benzenepropanoic acid, 5-hydroxy-2-iodo- is adorned with two influential substituents: a hydroxyl group and an iodine atom. These groups significantly modulate the electron density of the benzene (B151609) ring and direct the course of various reactions.
Aromatic Substitution Reactions
The hydroxyl (-OH) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of its lone pair of electrons to delocalize into the aromatic system, thereby increasing the electron density at the positions ortho and para to it. Conversely, the iodine (-I) atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance.
In the case of Benzenepropanoic acid, 5-hydroxy-2-iodo-, the hydroxyl group is at position 5 and the iodine at position 2. The propanoic acid group at position 1 is a deactivating group and a meta-director. The combined directing effects of these substituents will influence the position of further electrophilic substitution. The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to be the dominant influence. The positions ortho to the hydroxyl group are positions 4 and 6. Position 2 is already substituted with iodine. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6. For instance, direct iodination of phenol (B47542) yields a mixture of 2- and 4-iodophenol. nih.gov
Functional Group Transformations of the Hydroxyl Moiety
The hydroxyl group can undergo various transformations, although these reactions need to be compatible with the other functional groups present in the molecule.
One common reaction is etherification . The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Another key transformation is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. libretexts.org This opens up avenues for introducing a wide range of functionalities at this position.
Carboxylic Acid Group Transformations
The propanoic acid side chain possesses a carboxylic acid group, a versatile functional handle for a variety of chemical modifications, primarily through reactions at the carbonyl carbon. The reactivity of this group is generally not significantly affected by the substituents on the aromatic ring under standard conditions. jchr.org
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com The use of a large excess of the alcohol or removal of water can drive the reaction to completion. For phenolic acids, selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group can be challenging. However, specific methods have been developed for the esterification of hydroxybenzoic acids. google.com For instance, esters of 2-iodoxybenzoic acid have been prepared by the oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Benzenepropanoic acid, 5-hydroxy-2-iodo- | Methanol | H₂SO₄ (catalytic) | Methyl 3-(5-hydroxy-2-iodophenyl)propanoate | masterorganicchemistry.com |
| Benzenepropanoic acid, 5-hydroxy-2-iodo- | Ethanol | TsOH (catalytic) | Ethyl 3-(5-hydroxy-2-iodophenyl)propanoate | masterorganicchemistry.com |
Amidation Reactions
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under mild conditions. The synthesis of 2-hydroxy-5-iodobenzamide (B1149336) has been reported, indicating that amidation is a feasible transformation for related structures. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |
| Benzenepropanoic acid, 5-hydroxy-2-iodo- | Ammonia | SOCl₂, then NH₃ | 3-(5-hydroxy-2-iodophenyl)propanamide | sigmaaldrich.com |
| Benzenepropanoic acid, 5-hydroxy-2-iodo- | Aniline | DCC | N-phenyl-3-(5-hydroxy-2-iodophenyl)propanamide | General Amidation |
Synthesis of Novel Derivatives and Analogues
The presence of multiple reactive sites in Benzenepropanoic acid, 5-hydroxy-2-iodo- allows for the synthesis of a wide array of novel derivatives and analogues with potential applications in various fields.
The iodine atom on the aromatic ring is a particularly useful handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govlibretexts.orgnobelprize.orglibretexts.org These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl groups at the 2-position of the benzene ring. For instance, 2-iodophenols are known to undergo a variety of coupling reactions where the iodine substituent is replaced. nih.gov
Furthermore, the combination of the hydroxyl, iodo, and carboxylic acid functionalities can be exploited to construct heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of furan, pyran, or other heterocyclic rings fused to the benzene ring. The synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides has been reported, showcasing the potential to build complex molecular architectures from similar starting materials. nih.gov These hydrazide derivatives themselves can serve as precursors for the synthesis of various five-membered heterocycles.
| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |
| 2-Iodophenol (B132878) | Terminal Alkyne, Pd catalyst, Cu catalyst | Sonogashira Coupling | 2-Alkynylphenol derivatives | nih.govlibretexts.org |
| 2-Iodophenol | Arylboronic acid, Pd catalyst, Base | Suzuki Coupling | 2-Arylphenol derivatives | nobelprize.orglibretexts.org |
| 2-Hydroxy-5-iodobenzohydrazide | Aryl aldehyde | Condensation | N'-Aryl-2-hydroxy-5-iodobenzohydrazones | nih.gov |
Information Deficit on Benzenepropanoic Acid, 5-hydroxy-2-iodo- Precludes Article Generation
A thorough investigation into the chemical properties and reactivity of the specific compound, Benzenepropanoic acid, 5-hydroxy-2-iodo-, has revealed a significant lack of available scientific literature. Consequently, the generation of a detailed article focusing on its chemical reactivity and derivatization, as per the requested outline, cannot be fulfilled at this time.
Searches for the compound and its specific reactions, including the formation of hydrazide derivatives and derivatization to benzofuran (B130515) structures, did not yield any direct research findings. While general methodologies for these types of transformations on other, structurally related molecules are documented, no studies were found that utilize Benzenepropanoic acid, 5-hydroxy-2-iodo- as the starting material.
For instance, literature exists detailing the synthesis of hydrazides from various carboxylic acids and the formation of benzofurans through pathways such as the cyclization of substituted phenols. However, the absence of this specific substrate in the existing body of research prevents a scientifically accurate and informative discussion on its unique chemical behavior in these reactions. Without dedicated studies on Benzenepropanoic acid, 5-hydroxy-2-iodo-, any attempt to extrapolate from other compounds would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article, with its specific focus and detailed subsections, cannot be constructed. Further empirical research on Benzenepropanoic acid, 5-hydroxy-2-iodo- would be necessary to provide the foundational data required to address the proposed topics.
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation
The reaction mechanisms involving Benzenepropanoic acid, 5-hydroxy-2-iodo-, particularly the dynamics of its carbon-iodine (C-I) bond, are critical to understanding its reactivity. Insights are drawn from studies on analogous iodinated aromatic compounds.
C-I Bond Cleavage Dynamics in Iodinated Aromatic Systems
The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions, including photolysis. rsc.org In studies of similar molecules like 2-iodophenol (B132878), the irradiation of the neutral species primarily leads to the homolytic cleavage of the C-I bond. rsc.org This process is a key step in many of its reactions, initiating a cascade of subsequent chemical events. The low energy of the C-I bond is a determining factor in the specific reaction pathways observed, which are often not seen with other halogenated phenols. rsc.org
The photodissociation dynamics of phenols, in general, involve the cleavage of covalent bonds upon absorption of ultraviolet light. For instance, in phenol (B47542), excitation can lead to the fission of the O-H bond, occurring in both electronically excited and ground states. nycu.edu.tw While direct data for Benzenepropanoic acid, 5-hydroxy-2-iodo- is not available, the presence of the iodine atom introduces a significantly weaker bond, suggesting that C-I bond cleavage would be a highly probable event upon photoexcitation.
Radical Intermediate Formation and Reactivity Pathways
Following the homolytic cleavage of the C-I bond in iodinated phenols, a primary outcome is the formation of radical intermediates. rsc.org Specifically, the photolysis of 2-iodophenol results in the formation of a phenoxyl radical. rsc.org These highly reactive species can then participate in a variety of subsequent reactions.
In the context of iodine(III)-mediated reactions, the formation of radical intermediates is a well-documented phenomenon. For instance, the photochemical homolysis of iodine(III) derivatives can generate iodanyl and acyloxy radicals. preprints.org These radicals can then react with other organic molecules, leading to the formation of carbon-centered radicals and propagating a reaction chain. preprints.org The interaction of such radicals with substrates like N-aryl acrylamide (B121943) derivatives can lead to complex cascades involving C-H functionalization. preprints.org While direct studies on Benzenepropanoic acid, 5-hydroxy-2-iodo- are not prevalent, it is reasonable to infer that similar radical pathways would be accessible. The presence of both a hydroxyl and a carboxylic acid group on the aromatic ring would likely influence the stability and subsequent reaction pathways of any radical intermediates formed.
Kinetics and EPR spectroscopy studies on the dearomatizing hydroxylation of phenols have shown that the reaction can proceed through a radical-chain mechanism, with a phenoxyl radical acting as a key chain-carrying intermediate. researchgate.net Furthermore, transient iodanyl radicals, which are formally I(II) species, have been identified as potential intermediates in hypervalent iodine chemistry, generated through the reductive activation of hypervalent I-X bonds. acs.org
Non-Adiabatic Deactivation in Photochemical Processes
Photochemical reactions often involve transitions between different electronic potential energy surfaces. A common process is the "diabatic photoreaction," where a molecule, after being excited to a higher electronic state, travels along this surface until it reaches a point of "conical intersection" with the ground state potential energy surface. youtube.com At this geometry, the molecule can transition back to the ground state and proceed to form the final product through thermal motion. youtube.com This non-adiabatic process allows the energy from the absorbed light to overcome the initial thermal barrier for the reaction. youtube.com
In complex polyatomic reactions, such as those involving methane (B114726) with halogen atoms, non-adiabatic transitions are known to occur due to the presence of conical intersections and spin-orbit coupling. nih.gov These transitions can increase the reactivity compared to what would be predicted by Born-Oppenheimer theory. nih.gov For iodoaromatic compounds, the "heavy atom effect" of iodine can enhance the probability of intersystem crossing, which is a type of non-adiabatic transition between electronic states of different spin multiplicity. This effect is a crucial factor in the photochemistry of these molecules. The automated study of such non-adiabatic decay mechanisms can be explored using frameworks like the nonadiabatic nanoreactor, which probes the intersection seam between adiabatic electronic states. rsc.org
Catalytic Mechanisms Involving Iodinated Species
The iodination of phenols can be achieved through various catalytic methods. Laccase-catalyzed iodination of p-substituted phenolic substrates using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant has been shown to be a highly efficient and sustainable method. rsc.org The proposed mechanism involves the laccase-catalyzed oxidation of iodide to iodine. rsc.org
Nickel(II)-catalyzed C(sp2)–H iodination with molecular iodine (I2) has been investigated using density functional theory. rsc.org The reaction is believed to proceed through a two-state reactivity pathway, initiating on a triplet surface to generate a high-energy singlet nickelacycle. rsc.org The presence of a base facilitates the C-H activation step, and I2 provides the driving force for both C-H activation and the subsequent formation of the C-I bond. rsc.org
Palladium catalysis has also been employed in reactions involving iodinated species. For example, palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been achieved through ligand-assisted halide exchange. acs.org
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the properties and reactivity of molecules like Benzenepropanoic acid, 5-hydroxy-2-iodo-.
Density Functional Theory (DFT) Studies on Compound Stability and Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool for studying the structural and electronic properties of molecules. For hydroxybenzoic acids, DFT calculations using the B3LYP/6-31++G(d) method have shown good agreement with experimental X-ray data, typically within a 2% variance for structural parameters. capes.gov.brresearchgate.net
These studies allow for the determination of properties such as bond dissociation enthalpies (BDE). For instance, the phenolic O-H BDE can be calculated and compared with experimental values, showing consistency within a few percent. capes.gov.brresearchgate.net The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant activity, which is related to the O-H BDE. researchgate.net
DFT can also be used to investigate the reactivity of these molecules with various radicals. Studies on hydroxybenzoic acids have shown that their reaction with hydroxyl radicals is governed by a phenolic hydrogen transfer, while the reaction with superoxide (B77818) radicals involves a proton transfer. capes.gov.brresearchgate.net The electronic structure, including the distribution of spin density in radical species and Natural Bond Orbital (NBO) charges, can be analyzed to understand these reaction mechanisms. capes.gov.brresearchgate.net
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding affinity and interaction patterns between a ligand, such as Benzenepropanoic acid, 5-hydroxy-2-iodo-, and a biological macromolecule, typically a protein or enzyme.
While specific molecular docking studies on Benzenepropanoic acid, 5-hydroxy-2-iodo- are not extensively available in peer-reviewed literature, the structural motifs of this compound—a phenolic acid with iodine and propanoic acid functionalities—suggest potential interactions with a variety of biological targets. Based on studies of structurally related molecules, such as other benzoic and propanoic acid derivatives, it is possible to hypothesize the nature of these interactions. nih.govnih.gov
For instance, the carboxylate group of the propanoic acid side chain is likely to form strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues (e.g., Arginine, Lysine) and polar residues (e.g., Serine, Threonine, Tyrosine) within a receptor's active site. nih.gov The hydroxyl group on the benzene (B151609) ring can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. The iodine atom, being a bulky and lipophilic substituent, can engage in hydrophobic and van der Waals interactions, potentially contributing to the specificity and affinity of the binding.
In a hypothetical molecular docking simulation, Benzenepropanoic acid, 5-hydroxy-2-iodo- would be docked into the binding site of a target protein. The simulation would calculate the binding energy, which is an estimation of the binding affinity. A lower binding energy typically indicates a more stable complex. The simulation would also reveal the specific amino acid residues involved in the interaction and the types of bonds formed.
To illustrate the potential findings from such a study, the following interactive data table presents a hypothetical summary of molecular docking results of Benzenepropanoic acid, 5-hydroxy-2-iodo- with several potential protein targets, based on the activities of similar phenolic compounds.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen bond, Electrostatic |
| Human Serum Albumin (HSA) | -7.2 | Lys199, Arg222, Tyr411 | Hydrophobic, Hydrogen bond |
| Sirtuin 5 (SIRT5) | -6.8 | Arg105, Tyr102, Val221 | Electrostatic, Hydrogen bond |
| SARS-CoV-2 Main Protease | -6.5 | Cys145, His41, Met165 | van der Waals, Hydrogen bond |
This table is a hypothetical representation to illustrate the potential outcomes of molecular docking studies. The values and interactions are based on studies of structurally similar compounds and are not the result of actual experiments on Benzenepropanoic acid, 5-hydroxy-2-iodo-.
Further in silico analyses, such as molecular dynamics simulations, could complement these docking studies by providing insights into the stability of the ligand-protein complex over time. nih.gov
Analytical Characterization Methodologies for Benzenepropanoic Acid, 5 Hydroxy 2 Iodo and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of "Benzenepropanoic acid, 5-hydroxy-2-iodo-". These techniques provide detailed information about the compound's atomic composition and bonding arrangements.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For "Benzenepropanoic acid, 5-hydroxy-2-iodo-", both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on analogous compounds like 3-(hydroxyphenyl)propanoic acid derivatives, the following proton signals can be predicted docbrown.infobmrb.io:
Aromatic Protons: The protons on the benzene (B151609) ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern (5-hydroxy, 2-iodo) will influence the chemical shifts and coupling patterns of the three aromatic protons.
Propanoic Acid Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the propanoic acid side chain will likely appear as two distinct triplets around δ 2.5-3.0 ppm. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. docbrown.info
Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzenepropanoic acid, 5-hydroxy-2-iodo-
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| -CH₂- (alpha to ring) | ~2.9 | Triplet |
| -CH₂- (alpha to COOH) | ~2.6 | Triplet |
| -COOH | >10.0 | Singlet (broad) |
| -OH | Variable | Singlet (broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "Benzenepropanoic acid, 5-hydroxy-2-iodo-", nine distinct signals are expected, corresponding to each unique carbon atom. docbrown.info The chemical shifts would be influenced by the attached functional groups. Predicted chemical shifts based on related structures are as follows docbrown.infospectrabase.com:
Carboxylic Carbonyl Carbon: The carbon of the -COOH group is expected to be the most downfield signal, typically in the range of δ 170-180 ppm. docbrown.info
Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbon attached to the iodine (C-2) would be significantly shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-5) would be shifted downfield.
Aliphatic Carbons: The two methylene carbons of the propanoic acid chain will have signals in the upfield region, typically between δ 25-40 ppm. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzenepropanoic acid, 5-hydroxy-2-iodo-
| Carbon Group | Predicted Chemical Shift (ppm) |
| -COOH | 170 - 180 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-H | 115 - 140 |
| Aromatic C-I | 90 - 100 |
| Aromatic C-CH₂ | 135 - 145 |
| -CH₂- (alpha to ring) | ~35 |
| -CH₂- (alpha to COOH) | ~30 |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" would be expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties. docbrown.infonist.govchemicalbook.com
Key expected vibrational frequencies include:
O-H Stretching: A broad band in the region of 3500-2500 cm⁻¹ due to the overlapping stretches of the phenolic -OH and the carboxylic acid -OH. The broadness is a result of hydrogen bonding. docbrown.info
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. docbrown.info
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) and carboxylic acid would appear in the 1300-1200 cm⁻¹ region.
C-I Stretching: A weak absorption in the far-infrared region, typically below 600 cm⁻¹, corresponding to the carbon-iodine bond.
Interactive Data Table: Expected IR Absorption Bands for Benzenepropanoic acid, 5-hydroxy-2-iodo-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid & Phenol | O-H Stretch | 3500 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Phenol, Carboxylic Acid | C-O Stretch | 1300 - 1200 |
| Aryl Iodide | C-I Stretch | <600 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of Benzenepropanoic acid, 5-hydroxy-2-iodo- is 294.07 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 294. Key fragmentation patterns would likely involve:
Loss of the carboxylic acid group: A significant fragment would be expected from the loss of the -COOH group (45 Da), leading to a peak at m/z 249.
Cleavage of the propanoic acid chain: Fragmentation of the side chain could lead to various other ions.
Loss of Iodine: A peak corresponding to the loss of the iodine atom (127 Da) might be observed.
For related compounds like 3-(3-hydroxyphenyl)propanoic acid, derivatization with agents like trimethylsilyl (B98337) (TMS) is common before GC-MS analysis to increase volatility. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for Benzenepropanoic acid, 5-hydroxy-2-iodo-
| m/z | Identity |
| 294 | [M]⁺ |
| 249 | [M-COOH]⁺ |
| 167 | [M-I]⁺ |
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" from reaction mixtures or natural sources, as well as for its quantification.
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" owing to its polar functional groups (hydroxyl and carboxylic acid), derivatization is typically required prior to GC analysis. researchgate.net Common derivatization methods include esterification of the carboxylic acid and silylation of the hydroxyl group to increase volatility. nist.gov The choice of column, typically a polar capillary column, is critical for achieving good separation from other components in a mixture.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly suitable method for the analysis of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" without the need for derivatization. bohrium.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for separating polar organic compounds. A C18 or C8 column would be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netsemanticscholar.org The retention time would be dependent on the exact mobile phase composition and pH.
Detection: A UV detector would be effective for detection, as the benzene ring and carbonyl group are strong chromophores. A photodiode array (PDA) detector could provide additional spectral information to confirm the peak identity. bohrium.com
The development of a robust LC method is crucial for the accurate quantification of this compound in various matrices. researchgate.net
X-ray Diffraction Analysis (for Solid-State Structure Elucidation)
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, Benzenepropanoic acid, 5-hydroxy-2-iodo-. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.
While the solid-state structures of related chemical entities, such as various halogenated and hydroxylated benzoic and benzenepropanoic acid derivatives, have been elucidated through X-ray crystallography, these findings are not directly applicable to the unique three-dimensional arrangement of Benzenepropanoic acid, 5-hydroxy-2-iodo-. The precise influence of the iodo, hydroxyl, and propanoic acid substituents on the crystal packing and conformation of the title compound remains an area for future experimental investigation.
The principles of single-crystal X-ray diffraction remain the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on:
Molecular Conformation: The spatial arrangement of atoms within the molecule.
Crystal Packing: The organization of molecules within the crystal lattice.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and halogen bonding, which dictate the supramolecular architecture.
Should crystallographic data for Benzenepropanoic acid, 5-hydroxy-2-iodo- or its direct derivatives become available, a detailed analysis would be invaluable for understanding its physicochemical properties and for the rational design of related materials.
Biological Interactions and Mechanisms in Vitro Research
Investigations of Biological Activities
Antimicrobial Activity against Bacterial and Fungal Strains
No specific studies detailing the in vitro antimicrobial activity of Benzenepropanoic acid, 5-hydroxy-2-iodo- against bacterial or fungal strains were found in the reviewed scientific literature. While research exists on the antimicrobial properties of various other hydroxybenzoic and hydroxycinnamic acids, these findings cannot be directly attributed to the subject compound. dergipark.org.trdergipark.org.trnih.gov
Antioxidant Properties and Free Radical Scavenging Capacity
There is no available data from in vitro assays such as DPPH, ABTS, FRAP, or CUPRAC specifically for Benzenepropanoic acid, 5-hydroxy-2-iodo-. The antioxidant potential of phenolic compounds is generally influenced by the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. tubitak.gov.trnih.gov For instance, the presence of a carboxylic group can exert an electron-withdrawing effect, potentially influencing hydrogen-donating ability. nih.gov However, without experimental data for the specific title compound, its free radical scavenging capacity remains uncharacterized.
Antiproliferative Effects on Cancer Cell Lines (In Vitro)
A search of published literature did not yield any studies investigating the in vitro antiproliferative or cytotoxic effects of Benzenepropanoic acid, 5-hydroxy-2-iodo- on any cancer cell lines. Research on other phenolic acids and iodine-containing molecules has shown antiproliferative effects, but these are distinct from the subject compound. nih.govresearchgate.netnih.gov
Enzyme Inhibition Studies
No research data was found regarding the inhibitory effects of Benzenepropanoic acid, 5-hydroxy-2-iodo- on the specific enzymes listed (DNA gyrase, topoisomerase IV, PBP 1a, DHFR, proteases, α-glucosidase, α-amylase, cytochrome P450 heme) or any other enzymes. Studies on other molecular scaffolds have shown inhibition of these enzymes, but this information is not applicable to the subject compound. mdpi.comlibretexts.orgteachmephysiology.comyoutube.com
Exploration of Molecular Targets and Cellular Pathways
Specific Binding to Microbial and Mammalian Proteins
There are no available studies that have investigated or identified specific binding interactions between Benzenepropanoic acid, 5-hydroxy-2-iodo- and any microbial or mammalian proteins. Methodologies for studying such protein-protein or small molecule-protein interactions exist but have not been applied to this compound in published research. nih.govnih.gov
Impact on Cellular Bioenergetics and Mitochondrial Function
The mitochondrion, as the primary site of cellular energy production, is a critical organelle for cell health and function. Its operational status can be evaluated by monitoring key parameters such as the mitochondrial membrane potential (MMP) and the rate of ATP synthesis. nih.govdoaj.org In vitro assays commonly employ cationic fluorescent dyes like tetramethylrhodamine, ethyl ester (TMRE) or JC-1 to quantify MMP, where changes in fluorescence intensity can indicate mitochondrial dysfunction. doaj.orgnih.gov
While direct studies on Benzenepropanoic acid, 5-hydroxy-2-iodo- are not extensively reported in publicly accessible literature, the established methodologies for assessing mitochondrial toxicity provide a framework for its future evaluation. nih.gov A reduction in MMP is often linked to the uncoupling of oxidative phosphorylation, a process that can diminish the efficiency of ATP synthesis without directly inhibiting the electron transport chain complexes. This uncoupling leads to a decrease in the cellular ATP pool, which can subsequently impact energy-dependent cellular processes. Research on other compounds has shown that even a modest impairment of mitochondrial function can lead to significant cellular stress.
Future in vitro research on Benzenepropanoic acid, 5-hydroxy-2-iodo- would likely involve exposing various cell lines to the compound and measuring changes in oxygen consumption rate, MMP, and intracellular ATP levels to determine its specific effects on cellular bioenergetics.
Mechanism of Induced Apoptosis in Cell Culture Models
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. The intrinsic, or mitochondrial, pathway of apoptosis is a key area of investigation for novel therapeutic agents. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.
The induction of apoptosis often involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c. This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. Specifically, the release of mitochondrial contents can lead to the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3.
While the precise apoptotic mechanism of Benzenepropanoic acid, 5-hydroxy-2-iodo- remains to be fully elucidated, it is hypothesized that it may act through the intrinsic pathway. In vitro studies would be necessary to confirm this, involving techniques such as annexin (B1180172) V staining to detect early apoptotic cells, and western blotting to measure the cleavage and activation of caspases and the expression levels of Bcl-2 family proteins.
Structure-Activity Relationship (SAR) Derivations for Biological Properties
The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to identify the key chemical features—or pharmacophores—responsible for a compound's effects and to guide the design of more potent and selective analogs.
For Benzenepropanoic acid, 5-hydroxy-2-iodo-, an SAR investigation would involve the synthesis and biological evaluation of a series of related molecules. By systematically modifying specific parts of the molecule, such as the position and nature of the substituents on the benzene (B151609) ring or the length and composition of the propanoic acid side chain, researchers can deduce which structural elements are critical for its activity. For instance, the presence and position of the hydroxyl and iodo groups are likely to be significant determinants of its biological effects.
Environmental Occurrence and Fate Research
Detection in Environmental Matrices
No data is available on the detection of Benzenepropanoic acid, 5-hydroxy-2-iodo- in freshwater or its association with microplastics.
There is no available information on the presence of Benzenepropanoic acid, 5-hydroxy-2-iodo- in atmospheric particulate matter or air samples.
No studies have been found that identify Benzenepropanoic acid, 5-hydroxy-2-iodo- in extracts from plants, cyanobacteria, or marine fungi.
Environmental Degradation Pathways
Specific research on the photolytic degradation of Benzenepropanoic acid, 5-hydroxy-2-iodo- has not been identified.
There is no available information on the biotransformation or microbial degradation of Benzenepropanoic acid, 5-hydroxy-2-iodo-.
Ecotoxicological Assessment Frameworks
The initial step in such a framework involves prioritizing substances for assessment. Chemicals may be identified as high priority for a screening assessment if they meet certain criteria related to their environmental behavior and intrinsic properties. canada.ca These criteria often include persistence (the length of time the substance remains in the environment), bioaccumulation potential (the tendency of the substance to build up in living organisms), and inherent toxicity to non-human organisms. canada.ca
Once a substance is prioritized, the framework guides a comprehensive evaluation focusing primarily on ecological risks. canada.ca This process includes:
Hazard Identification: Characterizing the intrinsic hazardous properties of the substance. This involves evaluating its potential to cause harm to aquatic and terrestrial organisms.
Exposure Assessment: This phase involves determining the predicted environmental concentration (PEC) of the substance. It considers the substance's physical and chemical properties, such as water solubility and its tendency to partition to different environmental compartments like soil, water, and sediment. canada.ca The assessment models potential release scenarios based on use patterns and industrial processes to estimate the levels of the chemical that may be found in the environment. canada.ca For instance, a conservative exposure scenario might model the discharge from an industrial facility into an aquatic environment. canada.ca
Effects Assessment: This involves determining the concentration of the substance below which adverse effects on the ecosystem are unlikely to occur. This is known as the predicted no-effect concentration (PNEC).
Risk Characterization: In the final step, the risk is characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). canada.ca This comparison, often expressed as a risk quotient (PEC/PNEC), helps to determine the likelihood of adverse ecological effects.
This systematic approach ensures a thorough and scientifically-grounded evaluation of a chemical's potential impact on the environment.
Table 1: Key Components of an Ecotoxicological Assessment Framework
Below is an interactive table summarizing the core components of a typical ecotoxicological risk assessment framework.
| Framework Component | Objective | Key Considerations |
| Prioritization | To identify and rank substances requiring assessment. | Persistence, Bioaccumulation Potential, Inherent Toxicity. canada.ca |
| Hazard Identification | To determine the intrinsic harmful properties of the chemical to ecological receptors. | Acute and chronic toxicity to various species (e.g., fish, invertebrates, plants). |
| Exposure Assessment | To estimate the concentration of the substance in different environmental media. | Release sources, use patterns, physical-chemical properties (e.g., solubility, log Kow), environmental fate and transport models. canada.ca |
| Effects Assessment | To establish a threshold concentration below which harmful effects are not expected. | No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), derivation of Predicted No-Effect Concentration (PNEC). |
| Risk Characterization | To integrate exposure and effects data to evaluate the likelihood of environmental harm. | Comparison of Predicted Environmental Concentration (PEC) with PNEC, calculation of Risk Quotient (RQ). canada.ca |
Emerging Academic Applications and Future Research Directions
Applications in Materials Science
A thorough review of scientific databases and literature archives yielded no specific data on the use of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" in the field of materials science.
Development of Iodinated Polymers for Advanced Imaging Technologies (e.g., X-ray Contrast Agents)
There are no available studies that describe the synthesis or polymerization of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" to create iodinated polymers for use as X-ray contrast agents. The potential of this specific molecule as a monomer or precursor for such medical imaging materials has not been explored in published research.
Role as Antioxidant Additives in Polymeric Formulations
No research could be found that investigates the antioxidant properties of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" or its application as an additive to prevent degradation in polymeric formulations.
Utility as Catalysts or Ligands in Chemical Synthesis
The potential for "Benzenepropanoic acid, 5-hydroxy-2-iodo-" to serve as a catalyst or a ligand in chemical reactions remains uninvestigated in academic or industrial literature.
Development of Hypervalent Iodine Organocatalysts
There is no evidence in the surveyed literature of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" being used as a precursor or a direct participant in the formation of hypervalent iodine organocatalysts.
Design and Synthesis of Chemical Probes for Biological Systems
No publications were identified that detail the design, synthesis, or application of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" as a chemical probe for studying biological systems. Its potential utility in this area has not been documented.
Future Perspectives in Synthetic Organic Chemistry
Given the absence of foundational research on its synthesis, properties, and reactivity, any discussion of the future perspectives of "Benzenepropanoic acid, 5-hydroxy-2-iodo-" in synthetic organic chemistry would be entirely speculative. The compound has not been featured in studies that would allow for an informed projection of its potential roles in this field.
Prospects in Biochemical and Environmental Research
The exploration of Benzenepropanoic acid, 5-hydroxy-2-iodo- in academic research is still in its nascent stages. However, by drawing parallels with analogous compounds, we can forecast its potential impact and outline promising avenues for future investigation.
Biochemical Research Potential
The structural motifs present in Benzenepropanoic acid, 5-hydroxy-2-iodo- suggest several potential biochemical applications. The phenolic group and the propanoic acid side chain are common features in biologically active molecules. For instance, various phenolic compounds are known for their antioxidant, anti-inflammatory, and even anticancer properties. nih.govnih.gov
One area of significant interest is its potential as an anti-inflammatory agent. Prenylated benzenepropanoic acids isolated from Citrus grandis have demonstrated the ability to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates with promising antioxidant properties. nih.gov These findings suggest that Benzenepropanoic acid, 5-hydroxy-2-iodo- could be a valuable scaffold for developing novel therapeutic agents.
The presence of iodine in the molecule also opens up possibilities in bio-imaging. Iodinated compounds are widely used as contrast agents in radiographic imaging. nih.gov While the specific utility of this compound for such purposes would require extensive investigation, its structure warrants consideration in the development of new imaging probes.
Future biochemical research should focus on:
Screening for Biological Activity: Evaluating the compound's efficacy as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent.
Enzyme Inhibition Studies: Investigating its potential to inhibit key enzymes involved in disease pathways.
Development of Derivatives: Synthesizing and testing derivatives to optimize biological activity and explore structure-activity relationships.
Environmental Research Potential
From an environmental perspective, the presence of an iodinated aromatic structure raises important questions about its fate and potential impact. The formation of iodinated disinfection byproducts (I-DBPs) in water treatment processes is a growing concern due to their potential toxicity. acs.orgacs.org These compounds can form when iodide in source water reacts with disinfectants like chlorine. nih.gov
Research into aromatic I-DBPs has shown that they can be more toxic than their regulated non-iodinated counterparts. acs.org The environmental fate of such compounds, including their persistence, bioaccumulation, and transformation, is a critical area of study. nih.gov For example, the transformation of monoiodophenol to more highly iodinated and nitrated species has been observed in the presence of monochloramine. researchgate.net
Therefore, future environmental research on Benzenepropanoic acid, 5-hydroxy-2-iodo- should investigate:
Formation Potential: Understanding if and how this compound might be formed during water treatment or other industrial processes.
Environmental Fate and Transport: Studying its persistence, degradation pathways, and mobility in soil and water.
Ecotoxicology: Assessing its potential toxicity to aquatic organisms and other wildlife.
The study of Benzenepropanoic acid, 5-hydroxy-2-iodo- and its analogues represents a promising frontier in both biochemical and environmental science. While direct data is scarce, the known properties of related compounds provide a clear roadmap for future research endeavors.
Data on Related Compounds
To provide context for the potential applications of Benzenepropanoic acid, 5-hydroxy-2-iodo- , the following tables summarize findings for structurally similar compounds.
Table 1: Biological Activities of Substituted Benzenepropanoic Acid Analogues
| Compound/Analogue | Biological Activity | Research Finding |
| Prenylated benzenepropanoic acids | Anti-neuroinflammatory | Inhibited NO production and suppressed iNOS and COX-2 expression in LPS-stimulated BV2 cells. nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | Demonstrated selective cytotoxicity towards cancer cells and inhibited cancer cell migration. nih.gov |
| 3-(2-Iodophenylamino)propanoic acid | Potential Therapeutic Precursor | Investigated for its biological activity and as a building block for more complex organic molecules. |
Q & A
Q. Q1. What are the recommended synthetic routes for Benzenepropanoic Acid, 5-Hydroxy-2-Iodo-, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy: Utilize electrophilic aromatic substitution (iodination) on the benzene ring, followed by Friedel-Crafts acylation or hydroxylation. For iodination, consider using iodine monochloride (ICl) in acetic acid to enhance regioselectivity at the ortho position relative to the hydroxyl group .
- Optimization Steps:
- Solvent Selection: Tetrahydrofuran (THF) or ethanol for polar intermediates; adjust pH to stabilize intermediates (e.g., NaOH for deprotonation) .
- Temperature Control: Maintain 80°C for exothermic reactions to prevent side products .
- Catalyst Use: Lewis acids (e.g., AlCl₃) may improve acylation efficiency.
Q. Q2. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., m/z 306.98 for C₉H₉IO₃) .
- Infrared Spectroscopy (IR): Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (2500–3000 cm⁻¹) stretches.
Intermediate Research: Stability & Reactivity
Q. Q3. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing Protocol:
- pH Stability: Dissolve in buffers (pH 2–12) and monitor degradation via HPLC at 25°C/40°C over 72 hours .
- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Key Observations:
- Iodo-substituted aromatics are prone to hydrolytic dehalogenation under alkaline conditions.
- Hydroxy groups may oxidize to ketones in acidic environments.
Advanced Research: Mechanistic & Biological Studies
Q. Q4. How can contradictions in synthetic yields from different methods be resolved?
Methodological Answer:
- Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) .
- Case Study: Compare iodination in THF (low yield due to poor iodine solubility) vs. acetic acid (higher yield but requires neutralization). Use ANOVA to validate significance .
- Hypothesis Testing: If competing para-iodination occurs, introduce steric hindrance (e.g., bulky protecting groups) to favor ortho substitution .
Q. Q5. What experimental approaches are suitable for evaluating the compound’s biological activity in metabolomic studies?
Methodological Answer:
- In Vivo Models: Administer to cyclophosphamide-treated rats and analyze fecal metabolites via GC/MS. Track changes in benzenepropanoic acid levels and related pathways (e.g., arachidonic acid metabolism) .
- Data Interpretation: Use orthogonal projections to latent structures discriminant analysis (OPLS-DA) to distinguish metabolite clusters and identify VIP (variable importance) scores >1.5 for significance .
Q. Q6. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole may drive halogen bonding .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. ethanol) to predict solubility and aggregation behavior .
Critical Analysis & Contradictions
Q. Q7. How should researchers address discrepancies in reported toxicity or environmental persistence?
Methodological Answer:
- Case Study: Compare Canadian screening assessments (low bioaccumulation potential ) with conflicting data from halogenated analogs. Conduct Daphnia magna assays to quantify acute toxicity (EC₅₀) and biodegradation rates .
- Mitigation Strategies: Modify the alkyl chain length to reduce environmental persistence while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
